molecular formula C7H7BrFN B1280769 2-Bromo-6-fluorobenzylamine CAS No. 261723-29-9

2-Bromo-6-fluorobenzylamine

Cat. No.: B1280769
CAS No.: 261723-29-9
M. Wt: 204.04 g/mol
InChI Key: XWTVJPXDXFSEIH-UHFFFAOYSA-N
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Description

2-Bromo-6-fluorobenzylamine is a chemical compound with the molecular formula C7H7BrFN . It is also known by other names such as (2-Bromo-6-fluorophenyl)methanamine and Benzenemethanamine . The compound has a molecular weight of 204.04 g/mol .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string InChI=1S/C7H7BrFN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4,10H2 . The compound has a topological polar surface area of 26 Ų and contains 10 heavy atoms . The compound is canonicalized .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 204.04 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 202.97459 g/mol . The compound has a complexity of 110 .

Scientific Research Applications

Fluorine Substitution Effects

The effects of ring fluorination on the structural and dynamical properties of molecules like 2-fluorobenzylamine have been studied using rotational spectroscopy and quantum chemical methods. This research highlights the impact of fluorination on the flexibility and tunneling pathways of such molecules, which is crucial in understanding their behavior in various applications (Calabrese et al., 2013).

Synthesis and Application in PET Radiotracers

4-[(18)F]fluorobenzylamine, a compound related to 2-Bromo-6-fluorobenzylamine, has been synthesized for use in PET radiotracers. This synthesis showcases the application of such compounds in the field of medical imaging, contributing to the development of novel diagnostic tools (Koslowsky et al., 2010).

Liver Microsomal Metabolism Study

Research on the metabolism of halogenated anilines, including compounds similar to this compound, in rat liver microsomes has been conducted. These studies are vital for understanding the metabolic pathways and potential interactions of such compounds in biological systems (Boeren et al., 1992).

Role in Asymmetric Synthesis

The asymmetric synthesis of important medical intermediates, like l-6-[18F]fluorodopa, has been developed using compounds similar to this compound. This research underscores the role of such halogenated compounds in the synthesis of specialized pharmaceuticals (Lemaire et al., 1991).

Spectroscopic Properties Study

The halogen-substituent effect on the spectroscopic properties of benzothiazoles, closely related to this compound, has been examined. Such studies are crucial for designing and optimizing fluorophores and other spectroscopic agents (Misawa et al., 2019).

Application in Supramolecular Systems

The use of compounds like chlorobenzylamine or bromobenzylamine, similar to this compound, results in diverse supramolecular structures. This research demonstrates how varying substituents can control crystal structures in supramolecular chemistry (Tanaka et al., 2014).

Biochemical Analysis

Biochemical Properties

2-Bromo-6-fluorobenzylamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to participate in nucleophilic substitution reactions, where it can act as a substrate for various enzymes. For instance, it can interact with enzymes involved in the metabolism of halogenated compounds, leading to the formation of reactive intermediates. These interactions are crucial for understanding the metabolic pathways and the role of halogenated benzylamines in biochemical processes .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling cascades. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism. These effects highlight the compound’s potential as a tool for studying cellular functions and biochemical pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to form covalent bonds with biomolecules, such as proteins and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound can inhibit enzymes involved in the detoxification of halogenated compounds, thereby affecting cellular metabolism. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biochemical properties. Long-term exposure to this compound can result in cumulative effects on cellular processes, highlighting the importance of monitoring its stability and degradation in experimental settings .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound can induce toxic effects, such as oxidative stress and cellular damage. These dose-dependent effects are crucial for understanding the compound’s safety and efficacy in experimental studies .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to specific proteins, influencing its localization and accumulation. These interactions are important for understanding the compound’s bioavailability and its effects on cellular function .

Properties

IUPAC Name

(2-bromo-6-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTVJPXDXFSEIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10477269
Record name 2-Bromo-6-fluorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261723-29-9
Record name 2-Bromo-6-fluorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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